
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of the methanol group. One common method is the chlorination and fluorination of biphenyl, followed by a reaction with formaldehyde to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation processes using chlorine and fluorine gases. The subsequent reaction with formaldehyde can be carried out in reactors designed to handle the specific conditions required for the synthesis. The process may also involve purification steps to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated biphenyl compounds or other functionalized derivatives.
Substitution: Formation of biphenyl compounds with new functional groups replacing the halogens.
Scientific Research Applications
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanol group can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or interfering with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
- (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-amine
Uniqueness
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chlorine and fluorine atoms also contributes to its unique behavior in chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-6,17H,7H2 |
InChI Key |
PZRFMTCYFJCXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


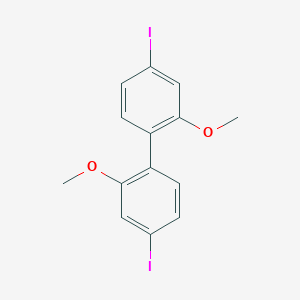
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
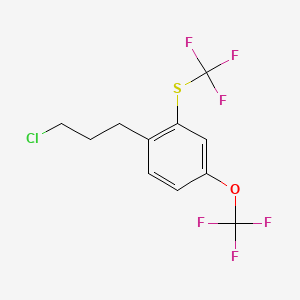
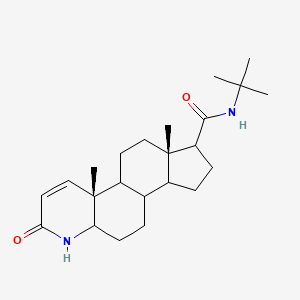
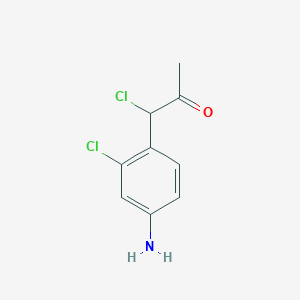
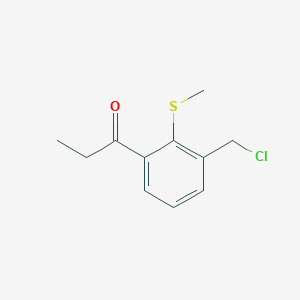
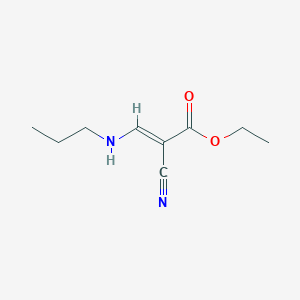
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
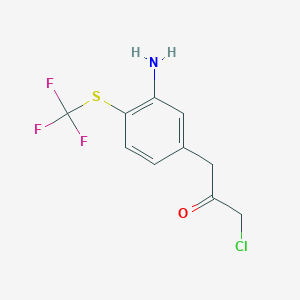

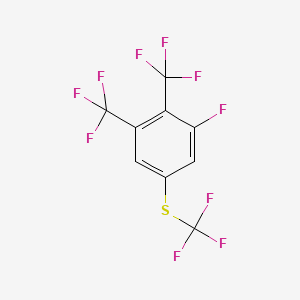
![Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-](/img/structure/B14065441.png)


